

Crystal Structure of Nickel Hydroxide Polymorphs

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Compound of Interest

Compound Name: *Nickelic hydroxide*

Cat. No.: *B080708*

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Nickel(II) hydroxide primarily exists in two crystalline forms: the layered $\alpha\text{-Ni(OH)}_2$ and the more stable, crystalline $\beta\text{-Ni(OH)}_2$. These polymorphs, along with the oxidized $\gamma\text{-NiOOH}$ phase, play a crucial role in the electrochemical performance of nickel-based batteries.

α -Nickel(II) Hydroxide ($\alpha\text{-Ni(OH)}_2$)

$\alpha\text{-Ni(OH)}_2$ possesses a turbostratic, layered structure analogous to hydrotalcite. It consists of positively charged $[\text{Ni(OH)}_2]$ layers with charge-balancing anions and water molecules intercalated in the interlayer spaces. This structure results in a larger interlayer distance compared to $\beta\text{-Ni(OH)}_2$.^[1]

β -Nickel(II) Hydroxide ($\beta\text{-Ni(OH)}_2$)

$\beta\text{-Ni(OH)}_2$ adopts a brucite-type (CdI_2) crystal structure, which is a more ordered and thermodynamically stable phase. It consists of hexagonally close-packed hydroxyl ions with nickel ions occupying alternate layers of octahedral sites.^[2]

γ -Nickel Oxyhydroxide ($\gamma\text{-NiOOH}$)

$\gamma\text{-NiOOH}$ is a non-stoichiometric compound that is structurally related to $\alpha\text{-Ni(OH)}_2$. It is formed during the electrochemical oxidation of $\alpha\text{-Ni(OH)}_2$ and is characterized by a larger interlayer spacing due to the presence of intercalated water and cations.^{[3][4]}

Crystallographic Data

The following tables summarize the crystallographic data for the different phases of nickel hydroxide and oxyhydroxide.

Table 1: Crystallographic Data for $\alpha\text{-Ni(OH)}_2$

Parameter	Value	Reference
Crystal System	Rhombohedral	[5]
Space Group	R-3m	[5]
a (Å)	3.08	[5]
c (Å)	23.41	[1]
Interlayer Spacing (Å)	~7-8	[6]

Table 2: Crystallographic Data for $\beta\text{-Ni(OH)}_2$

Parameter	Value	Reference
Crystal System	Hexagonal	[2]
Space Group	P-3m1	[2]
a (Å)	3.126	[2]
c (Å)	4.605	[2]
Ni-O Bond Length (Å)	2.07	
O-H Bond Length (Å)	0.97	

Table 3: Crystallographic Data for $\gamma\text{-NiOOH}$

Parameter	Value	Reference
Crystal System	Hexagonal	[7]
Space Group	P3m1	[8]
a (Å)	~2.82	[3]
c (Å)	~20.7	[3]
Ni-O Bond Lengths (Å)	1.99, 2.00	[8]
O-H Bond Length (Å)	0.98	[8]

Experimental Protocols

This section details the methodologies for the synthesis and characterization of nickel hydroxide.

Synthesis of Nickel Hydroxide

2.1.1. Co-precipitation Synthesis of α -Ni(OH)₂ Nanospheres[9]

- Preparation of Solutions:
 - Dissolve a nickel salt (e.g., Ni(NO₃)₂·6H₂O) in deionized water to create a Ni²⁺ solution.
 - Dissolve urea in deionized water.
- Precipitation:
 - Slowly add the Ni²⁺ solution to the urea solution under continuous stirring.
- Refluxing:
 - Transfer the mixture to a round-bottom flask equipped with a condenser.
 - Heat the solution to 105 °C and maintain for a specified duration (e.g., 36 hours) to control the nanosphere size and morphology.

- Washing and Drying:
 - Centrifuge the resulting precipitate to separate it from the solution.
 - Wash the product repeatedly with deionized water and ethanol.
 - Dry the final product in an oven at a specified temperature (e.g., 60 °C) for several hours.

2.1.2. Microwave-Assisted Synthesis of β -Ni(OH)₂ Nanoparticles[5][10]

- Precursor Solution:
 - Prepare an aqueous solution of a nickel salt (e.g., nickel acetate) and urea.
- Microwave Irradiation:
 - Place the precursor solution in a sealed Teflon-lined stainless-steel autoclave.
 - Heat the autoclave in a microwave oven to a specific temperature (e.g., 150-220 °C) for a short duration (e.g., 10-90 minutes).[5]
- Product Recovery:
 - After cooling, centrifuge the precipitate and wash it with distilled water, acetone, and ethanol.[5]
 - Dry the resulting powder at 80 °C for 3 hours.[5]

Characterization Techniques

2.2.1. X-ray Diffraction (XRD)

- Instrumentation: A powder X-ray diffractometer (e.g., Bruker D8 Advance) with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$) is commonly used.
- Data Collection:
 - Mount the powder sample on a zero-background holder.

- Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
- Data Analysis (Rietveld Refinement):
 - Use software such as GSAS, FullProf, or TOPAS for Rietveld refinement of the XRD data. [2]
 - Refine parameters include scale factor, background coefficients, zero-point error, lattice parameters, profile parameters (U, V, W), atomic coordinates, and isotropic/anisotropic displacement parameters.[11]

Table 4: Typical Rietveld Refinement Parameters for β -Ni(OH)₂

Parameter	Description	Typical Value
Rwp (%)	Weighted Profile R-factor	< 10
Rp (%)	Profile R-factor	< 8
χ^2 (Chi-squared)	Goodness of Fit	< 2
U, V, W	Caglioti parameters for peak shape	Instrument dependent

2.2.2. Neutron Diffraction

- Instrumentation: A high-resolution neutron powder diffractometer at a research reactor or spallation source.
- Sample Preparation: Deuterated samples are often used to reduce incoherent scattering from hydrogen.
- Data Collection: Data is collected at room temperature and/or cryogenic temperatures to study magnetic ordering.
- Data Analysis: Rietveld refinement is performed similarly to XRD data analysis, with the inclusion of magnetic structure refinement if applicable.[12]

2.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Collection: Collect the spectrum in the range of 400-4000 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: Identify characteristic vibrational modes.

2.2.4. Raman Spectroscopy

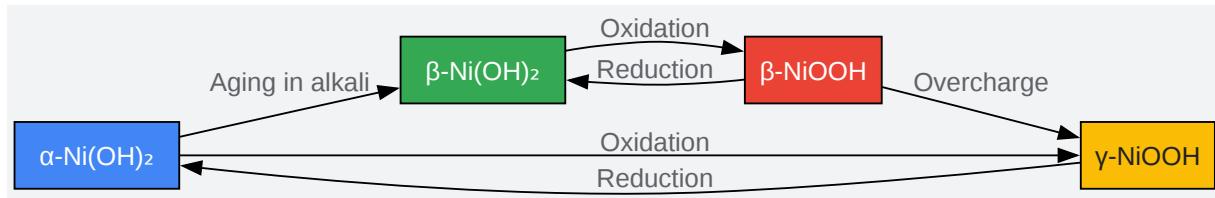
- Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a CCD detector.
- Data Collection: Focus the laser on the sample and collect the scattered light. The spectral range and acquisition time will depend on the sample and instrument.
- Data Analysis: Identify Raman-active vibrational modes.

Table 5: Characteristic Vibrational Frequencies (cm^{-1}) for Nickel Hydroxide Polymorphs

Vibrational Mode	$\alpha\text{-Ni(OH)}_2$	$\beta\text{-Ni(OH)}_2$	Reference
O-H stretching (non-H-bonded)	~3640	~3650	
O-H stretching (H-bonded)	broad band ~3400	-	
Ni-O stretching	~460	~525	
$\delta(\text{OH})$ bending	~640	-	
Lattice modes	-	~315, 450	

Signaling Pathways and Logical Relationships

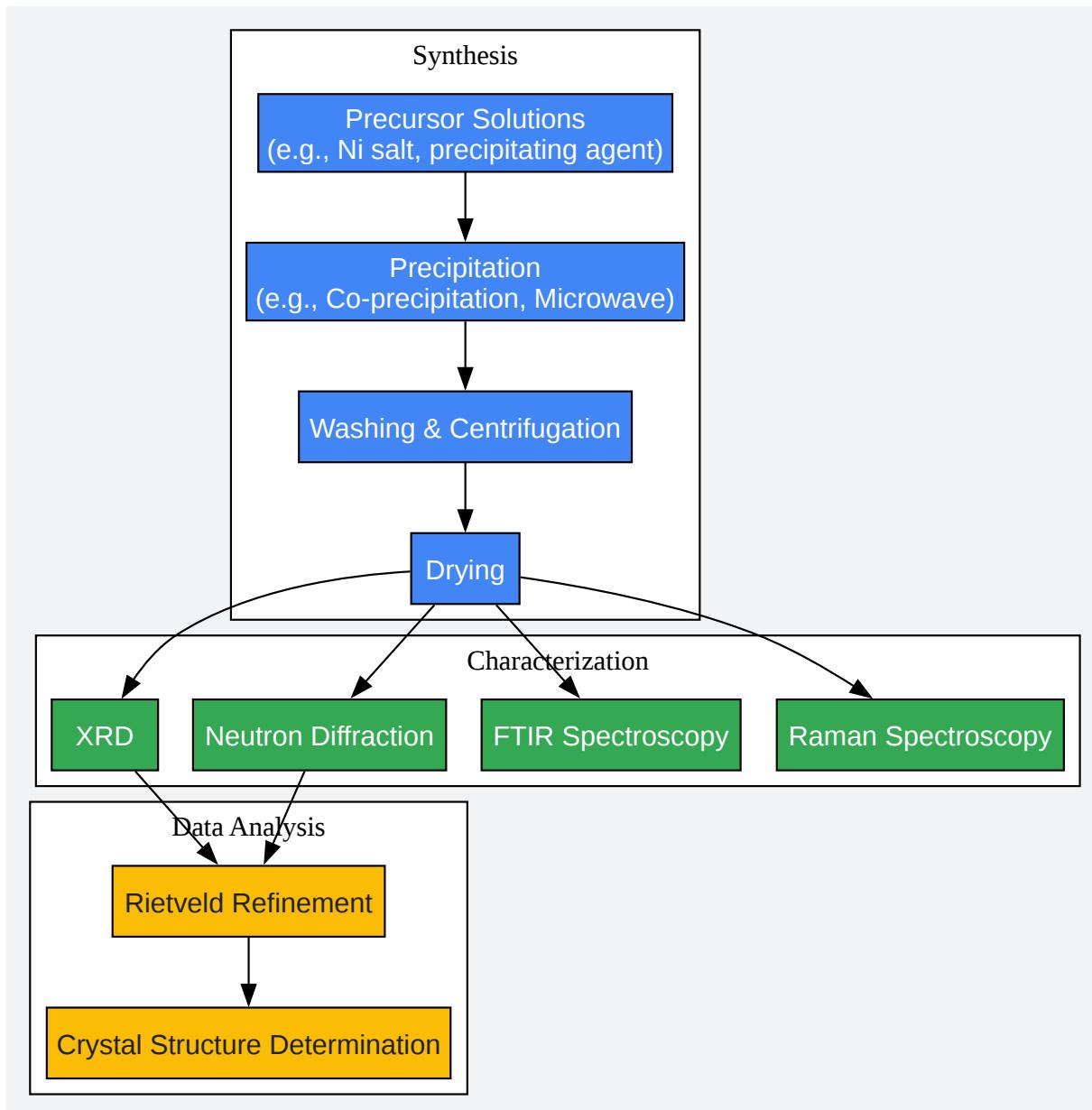
The relationships between the different phases of nickel hydroxide and oxyhydroxide are often summarized in a Bode diagram. This diagram illustrates the electrochemical and chemical transformations that can occur between the α , β , and γ phases.



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Caption: Bode diagram of nickel hydroxide phase transformations.

The synthesis and characterization of nickel hydroxide follows a logical workflow, starting from the preparation of precursor solutions to the final analysis of the material's properties.

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Caption: Experimental workflow for nickel hydroxide analysis.

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